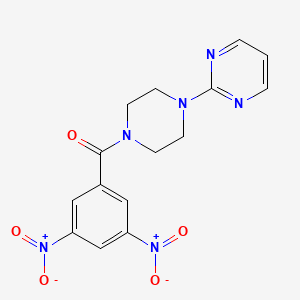

3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone

カタログ番号 B2706850

CAS番号:

546120-15-4

分子量: 358.314

InChIキー: QTVAGMHXNZFXGL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

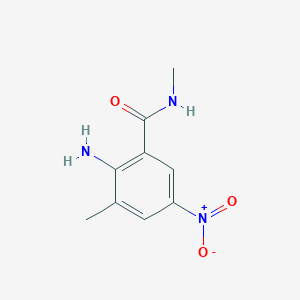

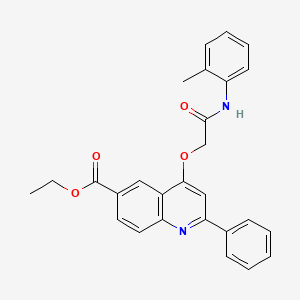

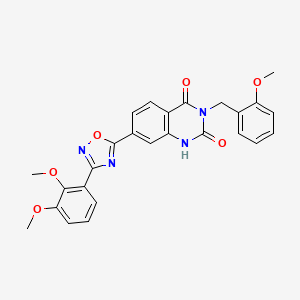

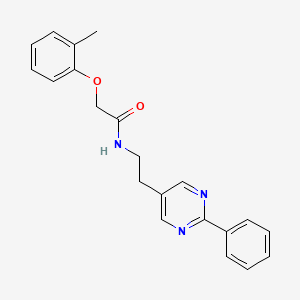

The synthesis of pyrimidines, such as “3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone”, involves various methods . These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods involve the use of acetophenone-formamide conjugates, functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone” includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone” include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .科学的研究の応用

- Targeting Kinases: 3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone is a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically beneficial. Researchers explore this compound’s potential in treating cancer, inflammatory diseases, and other kinase-related disorders.

- Antiviral Agents : The compound’s structure suggests antiviral activity. Scientists investigate its efficacy against viral infections, including RNA viruses like HIV and hepatitis C .

- Protease Inhibition : 3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone may inhibit proteases. Proteases are essential enzymes involved in protein degradation and regulation. Understanding its interactions with specific proteases aids drug design and enzyme modulation .

- Materials Science and Organic Electronics Electron Transport Materials: The compound’s electron-rich aromatic rings make it interesting for organic electronics. Researchers explore its use as an electron transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells).

- Fluorescent Probes : Due to its aromatic nitro groups, 3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone exhibits fluorescence. Scientists employ it as a fluorescent probe for detecting specific molecules or studying cellular processes .

- Bioorthogonal Chemistry : Researchers use this compound for bioconjugation reactions. Its unique functional groups allow selective labeling of biomolecules in living systems without interfering with native cellular processes .

Medicinal Chemistry and Drug Development

Chemical Biology and Enzyme Studies

Analytical Chemistry and Detection Methods

Bioconjugation and Chemical Biology

Photopharmacology and Light-Controlled Compounds

特性

IUPAC Name |

(3,5-dinitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O5/c22-14(11-8-12(20(23)24)10-13(9-11)21(25)26)18-4-6-19(7-5-18)15-16-2-1-3-17-15/h1-3,8-10H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVAGMHXNZFXGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2706769.png)

![5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2706770.png)

![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)

![2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide](/img/structure/B2706780.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B2706783.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2706784.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2706787.png)